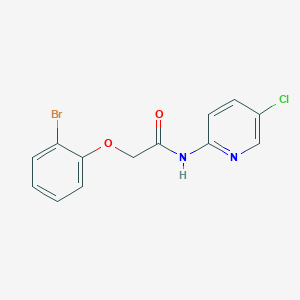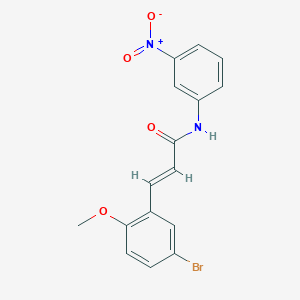
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, also known as PTDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is not fully understood. However, studies have suggested that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can inhibit the proliferation of cancer cells and induce apoptosis. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been shown to have antifungal activity by disrupting the fungal cell membrane. In addition, 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its potential as a therapeutic agent for cancer and fungal infections. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is also relatively easy to synthesize, making it a cost-effective compound for laboratory experiments. However, one limitation of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several potential future directions for research on 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol. One area of interest is the development of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol-based therapeutics for cancer and fungal infections. Another potential direction is the investigation of the mechanism of action of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol, which may provide insights into its potential therapeutic applications. Additionally, further research is needed to determine the safety and efficacy of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol in vivo, as well as its potential for drug-drug interactions.
Synthesis Methods
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol can be synthesized using a two-step process. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)thiophenol. In the second step, the resulting compound is oxidized using hydrogen peroxide to yield 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol.
Scientific Research Applications
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has been studied extensively for its potential applications in various fields of research. One of the most promising applications of 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol is in the field of cancer research. Studies have shown that 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol exhibits significant anticancer activity by inducing apoptosis in cancer cells. 2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol has also been investigated for its potential use as an antifungal agent, with promising results.
properties
IUPAC Name |
2-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-12-9-5-4-8-11(12)14-16-15-13(18-14)10-6-2-1-3-7-10/h1-9,14,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIRYWGLDZKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(S2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643626 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
CID 2860190 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5113537.png)
![1-[(4-methyl-3-nitrophenyl)sulfonyl]indoline](/img/structure/B5113544.png)



![3-methoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5113567.png)

![(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)

![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)
![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-thiophenecarboxamide](/img/structure/B5113611.png)